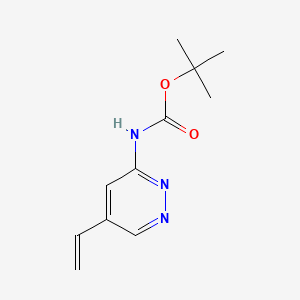
N-Fmoc-5-tert-butoxy-L-norvaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-5-tert-butoxy-L-norvaline is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxy side chain. This compound is valuable in the field of organic chemistry due to its stability and reactivity, making it a crucial building block for various biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-5-tert-butoxy-L-norvaline typically involves the protection of the amino group of 5-tert-butoxy-L-norvaline with the Fmoc group. This can be achieved through the reaction of 5-tert-butoxy-L-norvaline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-5-tert-butoxy-L-norvaline undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amino acid.
Substitution Reactions: The tert-butoxy group can be substituted under acidic conditions to yield different derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20%) is commonly used for Fmoc deprotection.
Substitution: Trifluoroacetic acid (TFA) is used for the removal of the tert-butoxy group.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 5-tert-butoxy-L-norvaline.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-5-tert-butoxy-L-norvaline is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of N-Fmoc-5-tert-butoxy-L-norvaline primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butoxy group provides additional stability and can be selectively removed under acidic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-5,5,5-trifluoro-L-norvaline: Another Fmoc-protected amino acid derivative with a trifluoromethyl group.
Fmoc-5-aminolevulinic acid: An Fmoc-protected derivative of 5-aminolevulinic acid.
Uniqueness
N-Fmoc-5-tert-butoxy-L-norvaline is unique due to its tert-butoxy side chain, which provides additional stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and proteins .
Eigenschaften
Molekularformel |
C24H29NO5 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 |
InChI-Schlüssel |
PKOHTKOGWKQWHE-NRFANRHFSA-N |
Isomerische SMILES |
CC(C)(C)OCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)(C)OCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


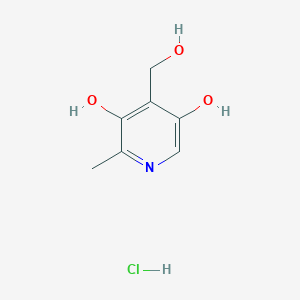

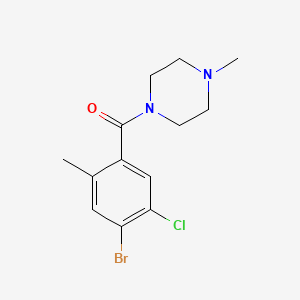
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
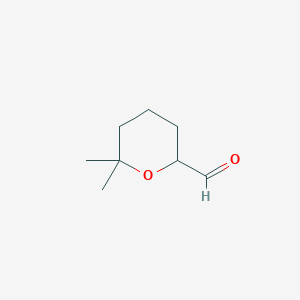
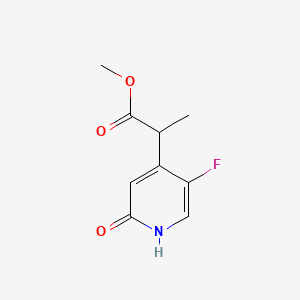

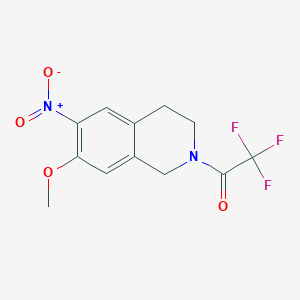
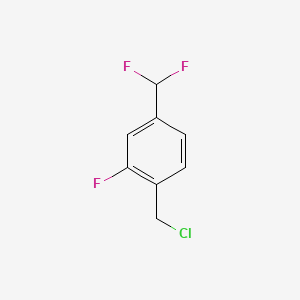
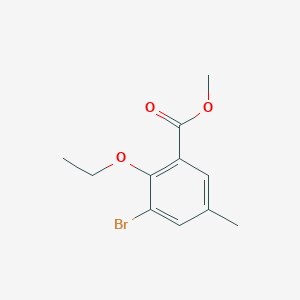
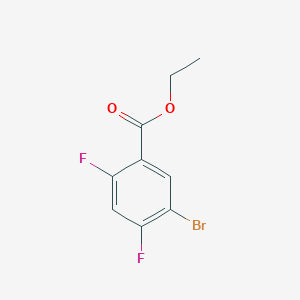
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
